
1-(3-氯-4-氟苯基)-N-(2,4-二甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits biological activity given the presence of a triazole ring, which is a common feature in many pharmacologically active compounds. The molecule consists of a triazole ring substituted with a 3-chloro-4-fluorophenyl group, a 2,4-dimethoxyphenyl group, and a methyl group, indicating a potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related triazole compounds typically involves the condensation of an isocyanate with an amine, followed by cyclization with hydrazine hydrate. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a multi-step process starting from 4-chlorobenzenamine, indicating that the synthesis of the compound would also require careful selection of starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system with specific cell parameters . This suggests that the molecular structure of the compound could also be elucidated using similar crystallographic techniques to understand its three-dimensional conformation and potential interaction sites.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions due to the presence of multiple functional groups. The synthesis of related compounds often involves amination, cyclization, and condensation reactions . Additionally, the Fries rearrangement, a reaction that involves the migration of an acyl group within an aromatic system, has been used to synthesize related heterocyclic amides . These reactions highlight the chemical versatility of triazole derivatives and suggest that the compound may also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, fluoro, and methoxy groups can affect these properties significantly. For example, the introduction of electron-withdrawing groups like trifluoromethyl can enhance the compound's inhibitory capacity against cancer cell proliferation . The compound , with its specific substituents, is likely to exhibit unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.
科学研究应用
抗菌和抗病原活性
对硫脲衍生物的研究,包括具有与本化合物相似的卤代苯基取代基的硫脲衍生物,已证明具有显着的抗菌和抗病原活性。这些化合物已针对以其生物膜形成能力而闻名的细菌菌株进行了测试,例如铜绿假单胞菌和金黄色葡萄球菌。苯基取代基上卤原子(如氯和氟)的存在与增强的抗菌功效相关,表明在开发具有抗生物膜特性的新型抗菌剂中具有潜在应用 (Limban, Marutescu, & Chifiriuc, 2011)。
抗结核和抗菌活性
另一项对甲酰胺衍生物的研究强调了它们在抗结核和抗菌研究中的应用。这些化合物,特别是具有二氟-4-氯苯基和 6-氯吡啶-3-基衍生物的化合物,显示出比吡嗪酰胺和链霉素等参考药物更强的抗结核和抗菌活性。这表明三唑衍生物在治疗结核病和细菌感染方面具有潜力,对 MTB 烯酰还原酶的对接研究提供了对其作用机制的见解 (Bodige 等,2020)。
抗肿瘤活性
3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉代-1H-吲唑-1-甲酰胺的合成,一种具有结构相似性的化合物,显示出抑制某些癌细胞系增殖的能力。这表明具有类似氟苯基和三唑甲酰胺结构的化合物可能在癌症研究中具有应用,特别是在开发新的抗肿瘤剂方面 (Hao 等,2017)。
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3/c1-10-17(22-23-24(10)11-4-6-14(20)13(19)8-11)18(25)21-15-7-5-12(26-2)9-16(15)27-3/h4-9H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXSGYEIJVSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544020.png)


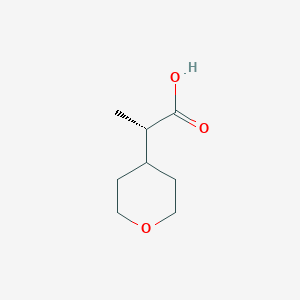
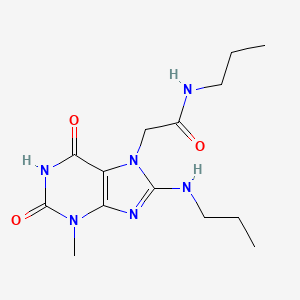
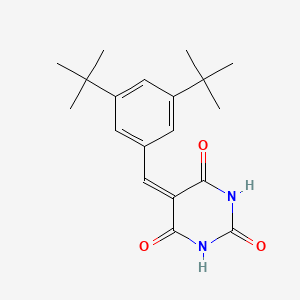
![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)
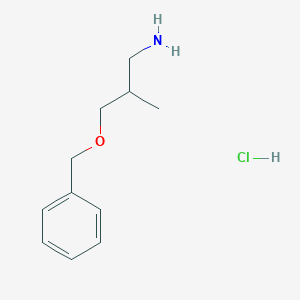
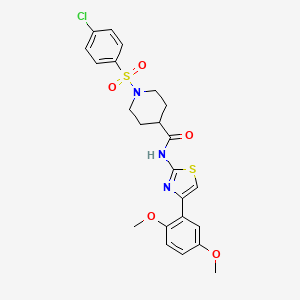


![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)